molecular formula C9H9NO3 B3022626 methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 155445-28-6

methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B3022626
CAS RN: 155445-28-6
M. Wt: 179.17 g/mol
InChI Key: NJMHLPYIHMAHRE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound that belongs to the class of organic compounds known as furo[3,2-b]pyrroles. These compounds are characterized by a fused furan and pyrrole ring system, which can be further substituted with various functional groups. The compound has a methyl group at the 2-position of the pyrrole ring and a carboxylate ester at the 5-position.

Synthesis Analysis

The synthesis of related furo[3,2-b]pyrrole derivatives has been reported in several studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are precursors to various furo[3,2-b]pyrrole derivatives, was achieved using a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3-b]pyrrole-5-carboxylate, which is structurally similar to the compound of interest, through reactions with malononitrile and other active methylene compounds . These methods highlight the versatility of synthetic approaches to furo[3,2-b]pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyrrole derivatives is characterized by the presence of a five-membered furan ring fused to a five-membered pyrrole ring. The substitution pattern on the rings can significantly influence the electronic and steric properties of these compounds. For example, the introduction of a methyl group at the 2-position of the pyrrole ring can affect the reactivity and electronic distribution within the molecule .

Chemical Reactions Analysis

Furo[3,2-b]pyrrole derivatives participate in various chemical reactions due to their reactive sites. For instance, the formyl group in methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates can undergo condensation reactions with active methylene compounds, leading to a variety of substituted products . Additionally, the presence of a carboxylate ester group allows for further functionalization through nucleophilic attack or reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-b]pyrrole derivatives are influenced by their molecular structure. These compounds typically exhibit fluorescence, which can be utilized in various applications such as sensing and imaging . The presence of electron-withdrawing or electron-donating substituents can alter their photophysical properties. Moreover, the solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the furo[3,2-b]pyrrole core .

Safety And Hazards

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

properties

IUPAC Name

methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMHLPYIHMAHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362943
Record name methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

CAS RN

155445-28-6
Record name methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under N2, to methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (0.58 g, 2.61 mmol) was added methyl iodide (3 mL, 4.82 mmol). The mixture was allowed to stand at rt for 1 h, and then the methyl iodide was removed. The resulting salt was dissolved in absolute methanol (5 mL). To this solution was carefully added sodium borohydride (2.21 g, 5.84 mmol) in small portions. After the addition was complete, the reaction mixture was dilute to a volume of 25 mL by the addition of 3N hydrochloric acid. The mixture was stored in the refrigerator overnight, and then the blue precipitate was dissolved in boiling methylcyclohexane, and the solution was treated with Darco and filtered. The filtrate was evaporated and purified by chromatography over silica gel (0 to 40% EtOAc/heptane over 30 min) to give methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (0.25 g, 53%). 1H NMR (400 MHz, CDCl3) δ ppm 2.42 (s, 3H) 3.87 (s, 3H) 6.09 (d, J=0.49 Hz, 1H) 6.74 (s, 1H) 8.56 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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